
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as NPB-01, is a novel synthetic compound that has gained attention for its potential therapeutic applications in various neurological disorders. NPB-01 is a small molecule that has been designed to specifically target the sigma-1 receptor, a protein that is involved in several cellular processes, including neuronal survival, neuroplasticity, and neurotransmitter release.
科学的研究の応用
Enzymatic Activity and Inhibition
NNMT Inhibition for Disease Modulation
NNMT, a prevalent enzyme in the human body involved in the N-methylation of nicotinamide (vitamin B3) and other pyridine-containing small molecules, has been linked to several diseases, including cancers, Parkinson's disease, diabetes, and obesity. Studies have focused on the development of assays for NNMT activity and its inhibition, suggesting a potential therapeutic target. The enzyme's ability to N-methylate a variety of pyridine-containing molecules also points to its role in xenobiotic detoxification, further underscoring the medicinal importance of its inhibitors (van Haren et al., 2016).
Discovery of Bisubstrate Inhibitors
Research has identified bisubstrate inhibitors that occupy both substrate and cofactor binding sites of NNMT, offering insights into the development of potent and selective inhibitors. These findings are crucial for understanding NNMT's role in physiology and pathophysiology, with implications for therapeutic interventions (Babault et al., 2018).
Metabolic and Physiological Implications
Impact on Endothelial Function
A study on N1-methylnicotinamide (MNA+) has demonstrated its potential in inducing vasorelaxation in human blood vessels, highlighting the role of increased nitric oxide bioavailability in the endothelium. This suggests therapeutic relevance for disorders like hypercholesterolemia and atherosclerosis, indicating a physiological application of nicotinamide metabolism and its derivatives (Domagala et al., 2012).
Role in Malignant Melanoma
NNMT's expression has been investigated in the context of cutaneous malignant melanoma, showing higher expression in melanoma compared to nevi. This suggests NNMT's potential as a biomarker for melanoma, providing a novel avenue for diagnosis and prognosis in cancer research (Ganzetti et al., 2018).
特性
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-17(18(26)23-16-4-2-8-21-13-16)22-11-14-5-9-24(10-6-14)19(27)15-3-1-7-20-12-15/h1-4,7-8,12-14H,5-6,9-11H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUQOKNXLINRMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


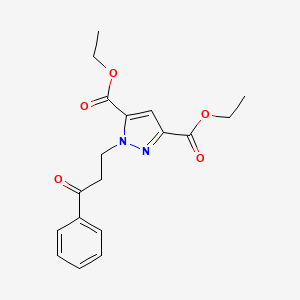
![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)
![Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2370274.png)


![4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2370278.png)
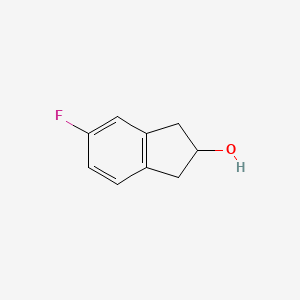
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/no-structure.png)
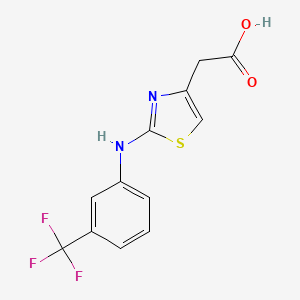
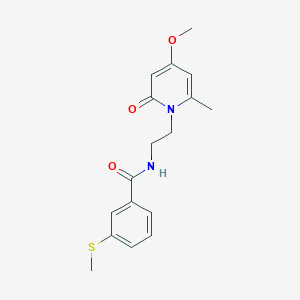

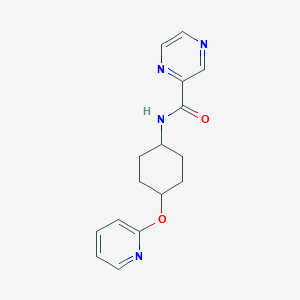
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B2370294.png)